Product packaging for Pyrrole-d5(Cat. No.:CAS No. 18430-85-8)

Pyrrole-d5

Cat. No.: B099909
CAS No.: 18430-85-8
M. Wt: 72.12 g/mol
InChI Key: KAESVJOAVNADME-HXRFYODMSA-N
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Description

Significance of Isotopic Labeling in Chemical Sciences

Isotope labeling is crucial for applications in various scientific disciplines, including metabolic research, drug development, and environmental studies, providing clear insights into dynamic processes at the molecular level. studysmarter.co.uk It enables the tracing of molecules in biological systems, leading to a better understanding of metabolic pathways and genetic processes. silantes.com The fundamental principle involves distinguishing labeled molecules from their non-labeled counterparts using detection methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and imaging techniques. musechem.compressbooks.pub By tracking labeled isotopes, researchers can gain detailed insights into the behavior, distribution, and interaction of molecules in complex systems. musechem.com

Role of Deuterated Compounds in Mechanistic Elucidation

Deuterium-labeled molecules are significant tools for studying metabolic pathways and reaction mechanisms. nih.govunam.mx Deuterium (B1214612) is commonly used in isotope labeling and as a primary source for determining kinetic isotope effects (KIEs) in mechanistic studies. nih.govunam.mx KIEs arise from the difference in reaction rates when a hydrogen atom is replaced by deuterium, providing valuable information about the transition state of a reaction and whether a C-H bond cleavage step is involved. unam.mxd-nb.info Deuterated compounds can exhibit important kinetic isotope effects. unam.mx Methodologies that facilitate the incorporation of multiple deuterium atoms are highly sought after for preparing stable isotopically labeled internal standards for mass spectrometric bioanalytics. d-nb.info

Applications in Spectroscopic Analysis

Isotopic labeling plays an indispensable role in spectroscopic analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgsilantes.compressbooks.pubsigmaaldrich.com These techniques can detect isotopic differences, allowing for the determination of the position of labeled atoms within a product's structure. pressbooks.pub In NMR spectroscopy, deuterated solvents are often used to minimize background signals, and isotopic labeling, including perdeuteration, can enhance sensitivity and allow for site-specific interrogation of structures and intermolecular contacts, especially in studies of biological solids. cymitquimica.comsigmaaldrich.com Mass spectrometry detects the difference in an isotope's mass, while infrared spectroscopy detects the difference in vibrational modes. wikipedia.orgpressbooks.pub

Overview of Pyrrole (B145914) Chemistry and its Derivatives

Pyrrole is a heterocyclic, aromatic, organic compound consisting of a five-membered ring with the formula C₄H₅N. wikipedia.orgopenstax.org It is a colorless volatile liquid that readily darkens upon exposure to air. wikipedia.org Substituted derivatives are also referred to as pyrroles. wikipedia.org Pyrrole is a five-membered aromatic heterocycle, similar to furan (B31954) and thiophene. wikipedia.org

Aromaticity and Heterocyclic Nature of Pyrrole

Pyrrole is classified as an aromatic heterocycle. wikipedia.orgopenstax.org A heterocycle is a cyclic compound containing atoms of more than one element in its ring, typically carbon along with nitrogen, oxygen, or sulfur. openstax.orguou.ac.in Pyrrole meets the criteria for aromaticity according to Hückel's rule, possessing a cyclic, conjugated system with 4n + 2 π electrons. wikipedia.orgopenstax.orglibretexts.orglibretexts.orgchemicalbook.com The nitrogen atom in pyrrole is sp²-hybridized, and its lone pair of electrons occupies a p orbital that is perpendicular to the plane of the ring. libretexts.orglibretexts.orgchemicalbook.com These two electrons from the nitrogen's lone pair contribute to the aromatic π system, resulting in a total of six π electrons (four from the two double bonds and two from the nitrogen's lone pair), fulfilling the 4n+2 rule where n=1. openstax.orglibretexts.orglibretexts.orgchemicalbook.com This delocalization of the lone pair into the ring contributes to pyrrole's aromatic character. wikipedia.orgchemicalbook.com

Foundational Role in Natural Products and Pharmaceuticals

The pyrrole ring system is a valuable structural element found in many biologically active natural products and synthetic molecules. mdpi.comresearchgate.net Pyrrole-based compounds exhibit a wide spectrum of bioactivity, making the heterocyclic core a privileged scaffold and a versatile pharmacophore in medicinal chemistry. mdpi.comrsc.org Pyrrole is a building block in the synthesis of various organic compounds, including pharmaceuticals. cymitquimica.com While pyrrole itself is not naturally occurring, many of its derivatives are found in a variety of cofactors and natural products. chemicalbook.com Common naturally produced molecules containing pyrroles include the porphyrins found in heme and chlorophyll, vitamin B12, and bile pigments like bilirubin (B190676) and biliverdin. wikipedia.orgchemicalbook.comresearchgate.netresearchgate.net Pyrrole derivatives have shown potential pharmacological uses in various therapeutic areas, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. researchgate.netrsc.orgresearchgate.net Several drugs containing the pyrrole moiety are available on the market, while others are undergoing clinical trials. mdpi.comresearchgate.netrsc.org Examples of marketed drugs containing a pyrrole ring include atorvastatin, glimepiride, ketorolac, and tolmetin. researchgate.netmdpi.com

Specific Research Utility of Pyrrole-d5

This compound is a useful isotopically labeled research compound. cymitquimica.comscbt.com The replacement of hydrogen atoms with deuterium in this compound alters its physical and chemical properties, which is particularly useful in various applications. cymitquimica.com this compound is typically used in research settings, particularly in studies involving isotopic labeling, which can provide insights into reaction mechanisms and molecular dynamics. cymitquimica.com The "d5" designation indicates that all five hydrogen atoms in the pyrrole molecule have been replaced with deuterium. cymitquimica.com This makes this compound valuable in NMR spectroscopy, where deuterated compounds are employed to minimize background signals from common hydrogen atoms, simplifying spectra and aiding in structural elucidation. cymitquimica.comsigmaaldrich.com this compound can also serve as an internal standard in analytical protocols, especially in mass spectrometry, due to its distinct mass compared to unlabeled pyrrole. nih.govunam.mx Studies involving the vibrational spectra of deuterated pyrrole derivatives, including pyrrole-d4 and this compound, have been reported, contributing to the understanding of their molecular structures. acs.org this compound is also used as a deuterium labeled pyrrole in various research applications. scbt.comisotope.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Pyrrole8027
This compound16212259

Data Tables

Based on the search results, specific detailed research findings with numerical data tables directly related to the utility of this compound itself (beyond its physical properties) were not extensively available in the provided snippets. The utility is primarily described in terms of its application in techniques like NMR and MS as a labeled compound or internal standard, and in mechanistic studies through KIEs, rather than presenting specific experimental data tables involving this compound reactions or analyses in the search results.

However, the physical properties of this compound are available:

PropertyValueSource
Molecular FormulaC₄D₅N cymitquimica.comalfa-chemistry.com
Molecular Weight72.12 g/mol cymitquimica.comalfa-chemistry.com
Isotopic Purity98 atom % D cymitquimica.com
Boiling Point131 °C
Melting Point-23 °C
Density1.115 g/mL at 25 °C
Mass ShiftM+5 (compared to unlabeled pyrrole)
CAS Number18430-85-8 cymitquimica.comscbt.comalfa-chemistry.comisotope.com
PubChem CID16212259 nih.gov

This table summarizes key physical and identification data for this compound based on the search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N B099909 Pyrrole-d5 CAS No. 18430-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuteriopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583602
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-85-8
Record name (~2~H_5_)-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1,2,3,4,5-d5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Strategies for Pyrrole D5

Chemical Synthesis Pathways for Deuterated Pyrroles

Deuteration of organic molecules, including heterocycles like pyrrole (B145914), can be achieved through various chemical synthesis pathways. These methodologies aim to selectively or globally replace hydrogen atoms with deuterium (B1214612).

Established Deuteration Procedures for Pyrrole

General deuteration procedures for heteroarenes, including pyrrole, have been developed. These often involve metal-catalyzed hydrogen isotope exchange (HIE) or other methods that facilitate the exchange of hydrogen with a deuterium source, commonly D₂O. researchgate.netresearchgate.netuni-rostock.de For instance, iridium(I) catalysts have been shown to be effective for the site-selective deuteration of N-heterocycles like indole, azaindole, and pyrrole. researchgate.netacs.org These methods often utilize N-protecting groups to direct C-H activation and achieve high levels of deuterium incorporation. researchgate.netacs.org

Specific Approaches for Pyrrole-d5 Synthesis

Achieving perdeuteration, where all hydrogen atoms are replaced by deuterium, as in this compound, requires specific synthetic strategies. Several approaches can be employed to synthesize this compound.

Hydrogen isotope exchange (HIE) is a common strategy for introducing deuterium into organic molecules. Metal-catalyzed HIE, particularly using transition metals like iridium or palladium, has been applied to heterocycles including pyrrole. researchgate.netacs.orgnih.govacs.org These methods typically involve a deuterium source, such as D₂O or benzene-d₆, and a catalyst to facilitate the exchange of hydrogen atoms on the pyrrole ring with deuterium. nih.govcardiff.ac.uk The selectivity of deuteration can be influenced by the choice of catalyst, reaction conditions, and the presence of directing groups. researchgate.netacs.org For complete deuteration to this compound, conditions that promote exchange at all ring positions and the N-H position (if not protected) are necessary.

Reductive deuteration techniques involve the reduction of a precursor molecule in the presence of a deuterium source. This can lead to the incorporation of deuterium atoms into the saturated or partially saturated positions of the resulting molecule. researchgate.netuni-rostock.deresearchgate.net While reductive deuteration is often applied to reduce unsaturated bonds or functional groups, it can potentially be adapted for pyrrole synthesis if a suitable deuterated precursor or reductive cyclization pathway is utilized. Electrocatalytic methods using a nitrogen-doped electrode and D₂O have been reported for the reductive deuteration of N-containing heteroarenes, including pyrroles, leading to D-labeled products. researchgate.net

Dehalogenative deuteration involves the replacement of halogen atoms with deuterium. This approach typically requires a halogenated precursor of pyrrole and a deuterium source in the presence of a catalyst or reducing agent. researchgate.netuni-rostock.desci-hub.se Transition metal-free conditions using a reduced phenalenyl catalyst have been reported for the dehalogenative deuteration of aryl and heteroaryl halides. sci-hub.se While the direct dehalogenative deuteration of a pentahalogenated pyrrole to this compound is a plausible route, specific examples for this compound synthesis via this method were not explicitly detailed in the search results. However, the general principle of replacing halogens with deuterium offers a potential pathway.

Dehalogenative Deuteration Strategies

Advanced Synthetic Approaches to Deuterated Pyrrole Derivatives

Advanced synthetic strategies for introducing deuterium into pyrrole structures encompass catalytic methods utilizing metals or organocatalysts, as well as more complex cascade reactions.

Metal-Catalyzed Deuteration

Metal-catalyzed hydrogen isotope exchange (HIE) is a significant method for the deuteration of organic molecules, including heterocycles like pyrrole. Palladium catalysis, for instance, has been employed for the C-H deuteration of arenes and heteroarenes, including pyrrole, often utilizing D₂O as the deuterium source. nih.govthieme-connect.com Iridium-catalyzed HIE has also been reported for the site-selective deuteration of N-heterocycles like indole, azaindole, and pyrrole. This method can achieve high levels of deuterium incorporation and can be directed by common N-protecting groups, which can be removed while retaining the deuterium label. acs.orgsci-hub.se Silver catalysis using D₂O has also been shown to regioselectively deuterate electron-rich heteroarenes, including 2,5-dimethyl pyrrole, achieving high deuterium incorporation at the C3 and C4 positions. nih.gov

Organocatalytic Deuteration

Organocatalysis offers metal-free alternatives for deuteration. While specific examples for the full deuteration of pyrrole to this compound via organocatalysis are less extensively documented in the provided results, organocatalytic methods have been developed for the deuteration of α-C-H bonds in carbonyl compounds using D₂O. researchgate.net Organocatalytic cascade reactions have also been explored for the synthesis of substituted pyrroles, and deuterium-labeling experiments in such cascades can provide insights into reaction mechanisms, indicating hydrogen transfer processes. beilstein-journals.orgacs.org

Direct C-H Arylation for Pyrrole Synthesis

Direct C-H arylation is a coupling methodology that allows for the formation of C-C bonds by directly coupling an aryl halide with an arene, avoiding pre-functionalization steps. mdpi.comrsc.org This method has been successfully applied to the synthesis of a variety of arylated heteroaromatics, including pyrroles, often catalyzed by palladium complexes. nih.govbeilstein-journals.orgnih.gov While primarily used for introducing aryl groups, the principles of C-H activation in these reactions could potentially be relevant in the context of deuteration strategies involving C-D bond formation at the pyrrole ring positions. Palladium-catalyzed direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts has been used to synthesize tri-, tetra-, and penta-substituted pyrrole products. nih.gov

Multi-component Cascade Cyclization for Deuterated Pyrroles

Multi-component cascade cyclization reactions offer efficient one-pot syntheses of complex molecules, including heterocycles like pyrroles. researchgate.netresearchgate.netacs.orgchinesechemsoc.org These reactions involve a sequence of transformations occurring in a single reaction vessel. While the provided search results specifically mention a multicomponent cascade cyclization for introducing a -OCD₃ group into pyrroles via an I₂-DMSO mediated approach using CD₃OD, this demonstrates the potential of such methods for incorporating deuterium into the pyrrole core during its formation. researchgate.netcolab.ws Deuterium-labeling experiments in multicomponent cascade reactions can help ascertain the source of hydrogen atoms in the product, indicating whether they originate from the solvent or other reactants. chinesechemsoc.org

Purity Assessment and Isotopic Enrichment Analysis in this compound Synthesis

Ensuring the purity and isotopic enrichment of this compound is crucial for its intended applications. Purity assessment methods for organic compounds, including pyrrole derivatives, typically involve techniques such as chromatography (e.g., TLC, HPLC) and spectroscopic analysis (e.g., IR, NMR, Mass Spectrometry). cibtech.orgnih.govacs.orgresearchgate.netresearchgate.net

Commercial suppliers of this compound typically provide specifications regarding its isotopic purity, often stated as atom % D, and chemical purity. lgcstandards.comisotope.comalfa-chemistry.com For instance, Pyrrole (D₅, 98%) indicates a minimum of 98 atom % D. isotope.com

Spectroscopic Characterization and Advanced Analytical Applications of Pyrrole D5

Vibrational Spectroscopy of Pyrrole-d5 and its Isomers

Vibrational spectroscopy, encompassing techniques such as Raman and Infrared (IR) absorption spectroscopy, is a powerful method for probing the molecular vibrations of a compound. Studies involving this compound and its deuterated isomers (Pyrrole-N-d, symmetrical Pyrrole-d4) have been instrumental in the detailed assignment of vibrational modes and understanding the effects of isotopic substitution on the molecular force field. These investigations often involve analyzing spectra based on molecular symmetry, typically considered C2v for pyrrole (B145914), and employing theoretical calculations like Density Functional Theory (DFT) to support experimental findings. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org

Raman spectroscopy provides complementary information to IR spectroscopy by measuring inelastic scattering of light from molecular vibrations. The Raman spectra of this compound have been studied alongside those of Pyrrole, Pyrrole-N-d, and symmetrical Pyrrole-d4 using techniques like high-speed grating spectrographs. aip.orgresearchgate.netresearchgate.netaip.orgresearchsolutions.comnii.ac.jpresearchgate.net Analysis of these spectra contributes to a comprehensive understanding of the molecule's vibrational modes and their symmetries. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org

IR absorption spectroscopy involves measuring the absorption of infrared radiation by a sample, corresponding to transitions between vibrational energy levels. The IR absorption spectra of this compound have been investigated in various phases, including the liquid state and in cryomatrices. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org Early studies explored the spectra in specific regions, such as 750–1900 cm⁻¹. aip.orgresearchgate.netresearchgate.netaip.org

The analysis of the IR spectrum of this compound focuses on identifying fundamental frequencies and assigning them to specific vibrational modes of the molecule. This process often utilizes selection principles based on molecular symmetry and is significantly aided by theoretical calculations, such as those performed using DFT. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org For example, crystal-averaged IR spectra of this compound have shown characteristic bands at 960 cm⁻¹ and 885 cm⁻¹, assigned to the δ CD (C-D bending) and ν C=N (C=N stretching) vibrations, respectively. researchgate.net The analysis aims to determine the complete set of fundamental frequencies and understand how deuterium (B1214612) substitution affects these vibrations compared to the hydrogenated species. aip.orgresearchgate.netaip.org

Comparing the IR spectra of this compound with those of non-deuterated Pyrrole and partially deuterated isotopologues like Pyrrole-N-d and symmetrical Pyrrole-d4 is crucial for accurate vibrational assignments. researchgate.netaip.orgresearchgate.netresearchgate.netaip.orgresearchsolutions.comnii.ac.jpresearchgate.net Deuteration leads to shifts in vibrational frequencies due to the increased mass of deuterium compared to hydrogen. These isotopic shifts provide valuable information for confirming mode assignments and understanding the coupling between different vibrations within the molecule. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org For instance, the disappearance of a band corresponding to a C-H stretch overtone in the spectrum of this compound confirms its assignment in non-deuterated pyrrole. dtic.mil Studies comparing the vibrational spectra have been analyzed based on symmetry considerations and theoretical calculations to provide a comprehensive picture of the vibrational landscape of pyrrole and its deuterated derivatives. researchgate.netaip.orgresearchgate.netacs.orgresearchgate.netaip.org

Data from comparative vibrational studies can be presented in tables to highlight the frequency shifts upon deuteration. While a complete list of all fundamental frequencies for all isotopologues is extensive, representative data points or observations from research findings illustrate the impact of deuteration.

Infrared (IR) Absorption Spectroscopy of this compound

Analysis of Fundamental Frequencies and Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. This compound is particularly useful in NMR applications, especially when working with systems where proton signals from the solvent or the molecule itself would interfere with the signals of interest. Its use as a deuterated compound minimizes background signals in ¹H NMR and enables specific studies using ²H NMR. cymitquimica.com

Deuterium NMR (²H NMR) spectroscopy directly probes the deuterium nuclei within a molecule. This compound, with deuterium atoms at all five positions, is well-suited for ²H NMR studies. Applications of ²H NMR using this compound include investigating the behavior of pyrrole in complex systems. For example, ²H NMR measurements of this compound have been used to study the partitioning of pyrrole within AOT bilayer fragments in solution. researchgate.net These studies can provide insights into the location and potential orientation of pyrrole molecules within membrane-like environments before chemical reactions, such as oxidation, are initiated. researchgate.net Furthermore, deuterated compounds like this compound can serve as internal standards in analytical techniques such as LC-MS, aiding in the quantification and identification of related compounds. rsc.org While this compound can function as a specialized NMR solvent in certain contexts, its primary application highlighted in research findings involves its use as an isotopically labeled probe molecule for ²H NMR studies. researchgate.netrsc.org

Proton NMR (¹H NMR) for Residual Proton Analysis

In ¹H NMR spectroscopy, this compound is particularly useful as a solvent or a reference standard in studies involving protonated compounds. Due to the replacement of hydrogen with deuterium, the ¹H NMR spectrum of highly deuterated this compound shows minimal signals from the solvent itself. Any observed ¹H signals are typically due to residual protons in the sample or incomplete deuteration of the this compound. Analyzing these residual proton signals allows for the determination of the level of deuteration or the presence of protonated impurities epfl.ch. For instance, ¹H NMR has been used to analyze H/D exchange in pyrrole researchgate.net. While specific ¹H NMR data for residual protons in this compound were not extensively detailed in the search results, the principle of using deuterated solvents like pyridine-d5 (B57733) for observing solute protons is well-established rsc.orgabdn.ac.uk. The chemical shifts of residual protons in deuterated solvents are often cataloged for impurity analysis epfl.chabdn.ac.uk.

Carbon-13 NMR (¹³C NMR) Studies

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon framework of molecules. Studies involving pyrrole and its derivatives often utilize ¹³C NMR to confirm structures and investigate electronic properties ipb.ptscilit.com. While direct ¹³C NMR data specifically for this compound were not prominently featured in the search results, the principles of ¹³C NMR apply. The presence of deuterium atoms in this compound affects the ¹³C signals due to deuterium's nuclear spin (I=1) and its effect on carbon relaxation times and coupling patterns compared to hydrogen (I=1/2). ¹³C NMR studies on related heterocyclic compounds like pyridine-d5 have been reported, demonstrating the application of this technique to deuterated systems researchgate.net. The chemical shifts of carbon atoms in pyrrole are known to be solvent-dependent ipb.pt.

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry is crucial for determining the molecular weight, elemental composition, and structure of compounds. This compound, with its distinct mass shift compared to unlabeled pyrrole, is readily identifiable using MS sigmaaldrich.com.

MS is a primary method for verifying the isotopic purity of this compound and for its quantification in mixtures sigmaaldrich.comabdn.ac.ukscilit.comnih.gov. The mass spectrum of this compound (C₄D₅N, MW ~72.12) will show a dominant molecular ion peak at m/z 72, with potentially smaller peaks at lower m/z values corresponding to species with fewer deuterium atoms (due to incomplete deuteration) or fragmentation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for precise determination of the elemental composition and confirmation of the degree of deuteration researchgate.net. Isotopic distribution patterns observed in MS can be used to calculate the percentage of deuterium incorporation cerilliant.com.

This compound serves as a valuable internal standard in liquid chromatography-high-resolution mass spectrometry/mass spectrometry (LC-HRMS/MS) applications abdn.ac.ukscilit.comnih.gov. Internal standards are added to samples at a known concentration to improve the accuracy and reproducibility of quantitative analysis by compensating for variations in sample preparation, matrix effects, and instrument performance cerilliant.com. Because this compound is chemically very similar to unlabeled pyrrole but has a different mass, it behaves similarly during extraction, chromatography, and ionization, yet is easily distinguishable by the mass spectrometer. This makes it an ideal internal standard for quantifying pyrrole or related compounds in complex matrices cerilliant.com. The use of internal standards like this compound is particularly important in applications requiring low quantitation limits cerilliant.com. Studies involving the analysis of pyrrole and its transformation products, such as in ozonation studies, have utilized LC-HRMS/MS, where a deuterated internal standard would be beneficial for accurate quantification researchgate.net.

Quantification and Isotopic Purity Verification

Advanced Spectroscopic Techniques

Beyond standard NMR and MS, this compound is employed in more advanced spectroscopic techniques to probe its fundamental properties and dynamics.

Time-of-Flight (TOF) mass spectrometry is a technique used in photodissociation studies to measure the velocities and kinetic energies of photofragments aip.org. Pyrrole and its deuterated isotopologues, including this compound, have been subjects of such studies to understand their excited-state dynamics and dissociation pathways following UV photoexcitation rsc.org. TOF measurements of D atom fragments arising from the UV photodissociation of this compound provide insights into the N-D bond fission process and the internal energy distribution of the resulting pyrrolyl-d4 co-fragment . Comparing the TOF spectra and translational energy distributions of fragments from pyrrole-h5 and this compound helps to clarify the role of isotopic substitution in the photodissociation dynamics and the branching into different vibronic states of the pyrrolyl radical . Structures observed in the TOF spectra of D atoms from this compound photodissociation are interpretable in terms of N-D bond fission and population of selected vibrational states of the pyrrolyl-d4 fragment .

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides valuable insights into the electronic structure and dynamics of molecules by measuring the kinetic energy of electrons emitted upon ionization. For this compound, studies employing techniques such as time-of-flight (TOF) mass spectrometry in conjunction with ultraviolet photodissociation have yielded detailed information regarding its fragmentation pathways and the energetics of the resulting species.

Research investigating the near ultraviolet (UV) photodissociation of jet-cooled this compound molecules has involved high-resolution TOF measurements of the D atom fragments produced invivochem.cn. The structures observed in the measured TOF spectra are primarily interpreted in terms of N–D bond fission, leading to the formation of a D atom and a pyrrolyl-d4 co-fragment invivochem.cn. These studies have clarified previous uncertainties regarding the branching into different vibronic states of the pyrrolyl radical following UV excitation invivochem.cn.

Analysis of the total kinetic energy release (TKER) spectra for the D + pyrrolyl-d4 fragments provides information about the energy distribution among the dissociation products invivochem.cn. The TKER spectra obtained for this compound exhibit characteristics similar to those reported for pyrrole-h5, although the absolute magnitudes of the anisotropy parameter (β) values are consistently smaller for this compound invivochem.cn. Most peaks in the TKER spectrum show an associated β ≤ 0, indicating a perpendicular transition, but the peak corresponding to the formation of D + pyrrolyl-d4 fragments in the n9 = 1 vibrational state shows β > 0, consistent with a parallel parent vibronic excitation invivochem.cn.

Experimental data from these TKER spectra, combined with the energy conservation relation (Ephot + Eint(this compound) = D0(D–pyrrolyl-d4) + TKERv=0), have allowed for the determination of the N–D bond dissociation energy in this compound invivochem.cn. The bond dissociation energy D0(D–pyrrolyl-d4) was determined to be 33590 ± 50 cm⁻¹ invivochem.cn.

Comparing the data for pyrrole and this compound, it has been concluded that all resolved features in the TKER spectra from both molecules are attributable to the formation of pyrrolyl (or pyrrolyl-d4) fragments in their ground electronic state, populating a select subset of available vibrational states invivochem.cn. These favored states typically involve a quantum of a non-symmetric mode invivochem.cn.

The photoelectron spectrum of the pyrrolide anion (deprotonated pyrrole) has also been studied, providing the electron affinity of the pyrrolyl radical and revealing vibrational frequencies in the ground electronic state of pyrrolyl aaofoundation.net. This work also highlighted the presence of strong vibronic coupling and a conical intersection between electronic states, which influences the observed spectrum aaofoundation.net. Although this study focuses on the anion, it provides fundamental electronic structure information relevant to the neutral and deuterated species.

Simulations of vibrationally mediated photodissociation for deuterated pyrrole have also explored the effect of deuteration on calculated TKER spectra and dissociation times, indicating that while the energy of dissociative bond vibrations is lower, pre-excitation can lead to a higher dissociation yield increase compared to undeuterated pyrrole.

The study of the vibronic structure of valence π-photoelectron bands in related five-membered heterocycles, including pyrrole, has provided theoretical and experimental spectral envelopes, detailing the ionization from different π molecular orbitals. Such studies form a basis for understanding the electronic transitions observed in the photoelectron spectra of pyrrole and its deuterated isotopologues like this compound.

Representative Data from Photodissociation Photoelectron Studies

Fragment ChannelCo-fragment Vibrational StateAssociated β Parameter (Qualitative)
D + Pyrrolyl-d4v=0≤ 0
D + Pyrrolyl-d4n9 = 1> 0
D + Pyrrolyl-d4Other favored states≤ 0

Determined Bond Dissociation Energy

BondEnergy (cm⁻¹)
D0(D–pyrrolyl-d4)33590 ± 50

Note: Data derived from experimental TKER spectra of this compound photodissociation invivochem.cn.

These photoelectron spectroscopic investigations, particularly those involving photodissociation and TKER analysis of this compound, provide crucial data on bond dissociation energies and the electronic and vibrational states populated during fragmentation, contributing to a detailed understanding of its photochemistry and energy relaxation pathways.

Mechanistic Investigations Utilizing Pyrrole D5

Kinetic Isotope Effect (KIE) Studies with Pyrrole-d5

Kinetic isotope effects arise from the differences in vibrational frequencies between isotopically substituted molecules, primarily due to the difference in zero-point energies. When a bond to an isotopic atom (like H or D) is broken or formed in the rate-determining step of a reaction, this difference in zero-point energy between the reactant and the transition state leads to a change in the activation energy and, consequently, the reaction rate. Measuring the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD) provides the KIE (kH/kD).

Primary KIE Determination for Rate-Determining Steps

A primary kinetic isotope effect is observed when the isotopic bond is directly broken or formed in the rate-determining step of a reaction. For C-H or N-H bond cleavage, the kH/kD value is typically greater than 1, often ranging from 2 to 7, although larger values can be observed, particularly when quantum mechanical tunneling is involved princeton.edu. Studies using this compound can help identify if the cleavage of a C-D or N-D bond is the slowest step in a reaction sequence.

For instance, in studies involving the coupling of heteroarenes like pyrrole (B145914) with alkynes catalyzed by palladium, experiments with pyrrole-d0 and this compound showed a large primary KIE (kH/kD = 3). This indicated that the cleavage of the pyrryl C-H/C-D bonds was the rate-determining step in this transformation snnu.edu.cn.

Secondary KIE Analysis for Transition State Characterization

Secondary kinetic isotope effects occur when the isotopic substitution is at a position adjacent to the bond being broken or formed, or when the isotopic bond is not directly involved in bond breaking or formation but its vibrational environment changes significantly in the transition state princeton.edu. Secondary KIEs are generally smaller than primary KIEs, typically ranging from 0.8 to 1.2 princeton.edu.

Normal secondary KIEs (kH/kD > 1) can arise from changes in hybridization (e.g., sp³ to sp²) or hyperconjugation in the transition state princeton.edu. Inverse secondary KIEs (kH/kD < 1) can also occur, for example, when a bond becomes more restricted in the transition state. Analyzing secondary KIEs with this compound can provide information about the electronic and steric changes occurring at positions on the pyrrole ring during the transition state, even if those specific C-D bonds are not cleaved.

Applications in C-H Bond Cleavage Studies

This compound is a valuable probe for investigating mechanisms involving the cleavage of C-H bonds on the pyrrole ring. By comparing the reaction rates of pyrrole and this compound, researchers can determine the extent to which C-H bond breaking contributes to the rate-determining step.

In some metal-catalyzed C-H functionalization reactions, KIE studies with this compound have been performed. For example, in a bisarylation reaction catalyzed by palladium, the kH/kD value was estimated to be approximately 1.0 in both parallel and competitive experiments with pyrrole and this compound. This indicated that the C-H bond cleavage was likely not involved in the rate-determining step, suggesting that surface adsorption/desorption might be the rate-determining process nih.govoup.com. Conversely, a large primary KIE (kH/kD = 3) was observed in the Pd-catalyzed coupling of pyrrole with ethyl phenylpropiolate, demonstrating that the cleavage of the pyrryl C-H/C-D bonds was rate-determining in this case snnu.edu.cn.

Data Table: Primary KIEs in C-H Cleavage Studies

Reaction TypeCatalyst SystemIsotopic Substrates UsedObserved kH/kDRate-Determining Step ImplicationSource
BisarylationC,N-Pd/OMCPyrrole, this compound~1.0C-H cleavage not rate-determining nih.govoup.com
Coupling with ethyl phenylpropiolatePd(OAc)₂Pyrrole, this compound3C-H cleavage is rate-determining snnu.edu.cn

N-H Bond Fission Dynamics

While the focus is often on C-H bonds, the N-H bond in pyrrole can also be involved in reactions. This compound, specifically with deuterium (B1214612) on the nitrogen (though the provided PubChem CID is for fully deuterated this compound), can be used to study N-H bond fission dynamics through KIEs.

Studies on the ultrafast excited-state dynamics of pyrrole and deuterated pyrrole have investigated N-H bond fission. Photoexcitation of pyrrole can lead to rapid N-H bond cleavage. Experiments comparing the hydrogen atom appearance lifetime in pyrrole with the deuterium atom appearance lifetime in deuterated pyrrole provide KIEs that shed light on the mechanism, including the potential role of tunneling acs.org. For instance, photoexcitation below a certain barrier showed a KIE of 11 for H atom appearance, while excitation above the barrier yielded a KIE of 3, suggesting the importance of tunneling dynamics in the former case acs.org. Theoretical studies also investigate the timescales of N-H bond dissociation in pyrrole using nonadiabatic dynamics simulations, which can be compared with experimental KIE data researchgate.netrsc.org.

Data Table: KIEs in N-H Fission Studies

Photoexcitation Wavelength RangeIsotopic Substrates UsedObserved KIE (H/D appearance lifetime ratio)Mechanistic ImplicationSource
Below S₁ barrierPyrrole, Deuterated Pyrrole11Tunneling is important acs.org
Above S₁ barrierPyrrole, Deuterated Pyrrole3Tunneling is less significant acs.org
236-240 nm (S₁(πσ*))Pyrrole, Deuterated Pyrrole~28 fs (H) vs ~140 fs (D) (appearance lifetime)Direct dissociation acs.orgrsc.org

Reaction Mechanism Elucidation in Organic Transformations

This compound serves as a valuable isotopic tracer for elucidating reaction mechanisms in various organic transformations. By tracking the fate of the deuterium atoms from this compound in the reaction products, researchers can infer which bonds are broken and formed and identify key intermediates.

Acid-Catalyzed Condensation Reactions

In acid-catalyzed condensation reactions involving pyrroles, this compound can be employed to study the role of specific hydrogen atoms in the reaction mechanism. Studies on the Brønsted-Lowry acid-catalyzed condensation of pyrrole with ketones, for instance, involve the protonation of the carbonyl group and subsequent nucleophilic attack by the pyrrole researchgate.net. The mechanism typically involves the elimination of water to restore aromaticity researchgate.net.

When this compound was used in a study of calix fishersci.capyrrole formation catalyzed by Bi(NO₃)₃, the results were complex due to significant proton exchange occurring in the reaction mixture researchgate.net. The emergence of hydrogen peaks instead of deuterium peaks in the product fragments indicated that deuterium atoms on the pyrrole ring were being replaced by protons from the reaction environment at a higher rate than anticipated researchgate.net. This highlights the dynamic nature of proton/deuterium exchange under acidic conditions and the importance of considering such processes when using deuterated analogs for mechanistic studies.

Autoxidative Processes and Free Radical Mechanisms

Pyrrole derivatives can undergo autoxidative processes, often involving free radical mechanisms. The study of these processes can be aided by using this compound to track hydrogen atom abstraction and subsequent radical formation. Research into the autoxidation of pyrrole adducts, such as those formed from the reaction of 2,5-hexanedione (B30556) with protein amine residues, has shown that these secondary phenomena proceed via pH-dependent, free radical-mediated mechanisms nih.gov.

Role of Deuterium in Tracing Proton Exchange and Rearrangements

The presence of deuterium atoms in this compound is invaluable for tracing proton exchange and rearrangement processes during reactions. As observed in the acid-catalyzed condensation reactions, deuterium atoms on the pyrrole ring can undergo exchange with protons in the solvent or other protic species present researchgate.net. This exchange can complicate mechanistic interpretation if not accounted for, but it also provides a direct method to study the lability of specific hydrogen atoms under different reaction conditions researchgate.netrsc.org.

Deuterium labeling can help differentiate between intermolecular and intramolecular rearrangements and track the migration of hydrogen (deuterium) atoms within a molecule or between reacting species. The significant deuterium scrambling observed in some reactions underscores the dynamic nature of proton transfer processes, particularly in the presence of acids or bases rsc.orgresearchgate.net.

SN2 vs. Azafulvenium Intermediate Pathways

Mechanistic studies involving pyrroles sometimes invoke the participation of azafulvenium intermediates. Azafulvenium ions are reactive species that can be formed through the functionalization of the pyrrole ring chemspider.comdokumen.pub. The reaction pathways involving pyrroles can potentially proceed through either direct SN2 type displacement or via the formation and subsequent reaction of an azafulvenium intermediate.

While direct studies utilizing this compound to specifically distinguish between SN2 and azafulvenium intermediate pathways were not detailed in the search results, deuterium labeling can provide evidence for or against the involvement of azafulvenium intermediates. For example, if a reaction proceeds through an azafulvenium intermediate, specific deuterium labeling patterns in the starting this compound might be altered in the product in a way consistent with the proposed intermediate's structure and reactivity. Conversely, retention of deuterium at certain positions would argue against mechanisms involving significant azafulvenium character at those sites. Gold-catalyzed reactions generating azafulvenium from enyne sulfonamides have been reported, leading to substituted pyrroles, illustrating the relevance of these intermediates in pyrrole chemistry ugr.es.

Photochemistry and Photodissociation Dynamics of this compound

The photochemistry of pyrrole, including its deuterated isotopologs like this compound, has been extensively studied, particularly concerning its ultrafast excited-state dynamics and photodissociation pathways. Pyrrole is a key chromophore found in important biomolecules, and understanding its photochemistry provides insights into their photostability intelliom.comresearchgate.net.

Ultrafast Excited-State Dynamics

Upon absorption of UV light, pyrrole undergoes rapid non-radiative decay from excited electronic states intelliom.comucl.ac.uk. A key aspect of this is the involvement of dissociative ¹πσ* states intelliom.comresearchgate.netucl.ac.ukaip.org. These states are repulsive along the N-H (or N-D) bond coordinate and provide an efficient pathway for N-H (or N-D) bond fission intelliom.comresearchgate.netucl.ac.ukaip.org.

Studies using ultrafast time-resolved techniques, such as time-resolved ion yield and photoelectron spectroscopy, have investigated the excited-state dynamics of pyrrole and its deuterated derivatives intelliom.comucl.ac.ukaip.orgacs.org. These studies reveal rapid decay processes occurring on femtosecond timescales intelliom.comucl.ac.uk. For instance, excitation to the ¹πσ* state can lead to N-H bond fission with lifetimes on the order of tens to a few hundred femtoseconds, depending on the excitation wavelength and energy intelliom.comacs.org. The presence of deuterium in this compound can influence these dynamics through the kinetic isotope effect, potentially affecting the decay rates and branching ratios between different relaxation pathways acs.org. While a single sub-50 fs dissociative decay has been observed for pyrrole across various wavelengths, the pyrrole dimer shows different decay pathways related to charge transfer states ucl.ac.uk.

Photofragment Translational Spectroscopy

Photofragment translational spectroscopy (PTS) is a powerful technique used to study the photodissociation dynamics of molecules by measuring the kinetic energies and angular distributions of the resulting fragments nih.govaip.org. PTS studies on this compound provide detailed information about the N-D bond fission pathway and the energy partitioning among the photofragments (the deuterium atom and the pyrrolyl-d4 radical) aip.org.

Studies using high-resolution time-of-flight measurements of D atom fragments from the UV photolysis of this compound have clarified uncertainties regarding the branching into different vibronic states of the pyrrolyl radical . These experiments have shown that N-D bond fission occurs, leading to the formation of pyrrolyl-d4 radicals in specific vibrational states . The total kinetic energy release (TKER) spectra of the D + pyrrolyl-d4 fragments provide insights into the energy distribution and the nature of the dissociative excited states involved aip.org. Comparing the TKER spectra of Pyrrole-h5 and this compound allows researchers to observe the effects of isotopic substitution on the photodissociation dynamics, including shifts in the TKER due to differences in zero-point energies and potentially altered vibrational energy distributions in the pyrrolyl co-fragment acs.org. The angular distributions of the photofragments can also provide information about the symmetry of the excited state and the timescale of dissociation relative to molecular rotation acs.orgnih.gov.

Compound PubChem CIDs

Role of Tunneling in Dissociation Pathways

Mechanistic studies employing this compound have provided insights into the dissociation dynamics of the pyrrole ring, especially the cleavage of the N-H (or N-D) bond. Photoexcitation of pyrrole can lead to ultrafast N-H bond fission, primarily mediated by the optically dark repulsive S₁ (πσ*) electronic excited state aip.orgintelliom.com. This state can undergo crossings with other excited states and the electronic ground state aip.org.

Research indicates that quantum tunneling plays a significant role in the photodissociation dynamics of pyrrole, particularly upon excitation at certain wavelengths. For instance, excitation at 250 nm leads to N-H bond fission with a time constant of 126 ± 28 fs intelliom.com. This timescale, while ultrafast, is suggested to be longer than expected for direct dissociation on a purely repulsive surface, hinting at tunneling through a small exit barrier on the S₁ (πσ*) surface intelliom.com.

Studies comparing the photodissociation of pyrrole (C₄H₅N) and this compound (C₄D₅N) or partially deuterated pyrroles have utilized kinetic isotope effects (KIEs) to infer the involvement of tunneling. A large kinetic isotope effect has been observed in the photodissociation dynamics of pyrrole upon 250 nm excitation, supporting the primary role of quantum tunneling aip.org.

Experimental data from time-of-flight measurements of D atoms arising from the UV excitation of jet-cooled this compound have been reported . Comparing these data with those for non-deuterated pyrrole (pyrrole-h5) reveals shifts in the total kinetic energy release (TKER) spectra of the fragments, attributable to the isotope dependence of zero-point energies . The recoil anisotropy parameter (β) values obtained for this compound are consistently smaller in magnitude than those for pyrrole-h5 .

Theoretical studies employing nonadiabatic dynamics simulations have also investigated the photodynamics of pyrrole and the role of tunneling. Calculations confirm that N-H bond dissociation upon excitation to the S₁ (πσ*) state can be driven by tunneling, where a barrier traps the population in a quasi-bound minimum rsc.orgresearchgate.net. Semiclassical solutions have yielded a kinetic isotope effect (KIE) value in good agreement with experimental findings, further supporting the tunneling mechanism researchgate.net.

While tunneling is significant for N-H bond cleavage in bare pyrrole under certain excitation conditions, studies on substituted pyrroles, such as 2-ethylpyrrole, suggest that ring substitution can influence the dissociation dynamics and potentially reduce the role of tunneling acs.orgnih.govacs.org. In 2-ethylpyrrole, photoexcitation to the S₁ state results in N-H bond cleavage with a shorter appearance lifetime and a smaller kinetic isotope effect compared to pyrrole, suggesting a more barrierless dissociation along a repulsive surface where tunneling plays a less major role acs.orgnih.govacs.org.

The following table summarizes some key research findings related to the dissociation dynamics and tunneling in pyrrole and its deuterated forms:

MoleculeExcitation Wavelength (nm)Dissociation ChannelAppearance Lifetime (fs)Kinetic Isotope Effect (KIE)Role of TunnelingReference
Pyrrole (N-H)250N-H fission126 ± 28LargePrimary role aip.orgintelliom.com
Pyrrole (N-H)238N-H fission46 ± 22-Involved intelliom.com
Pyrrole (N-H)236–240N-H fission28 (computed)-Driven by tunneling rsc.orgresearchgate.net
This compoundUVN-D fission140 ± 20≈ 2 (vs H)Involved acs.org
2-Ethylpyrrole238–265N-H cleavage≈ 70SmallLess major role acs.orgnih.govacs.org

Computational Chemistry and Theoretical Modeling of Pyrrole D5 Systems

Density Functional Theory (DFT) Studies on Pyrrole-d5 and its Complexes

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of atoms, molecules, and solids. chalcogen.ro It computes molecular properties by considering the electron density. chalcogen.ro DFT studies on pyrrole (B145914) and its derivatives, including deuterated forms like this compound, provide valuable insights into their structural, electronic, and vibrational properties, as well as their interactions with other molecules.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule or complex. DFT is frequently employed for this purpose, providing optimized molecular structures. chalcogen.roscispace.comresearchgate.netjmaterenvironsci.com Studies on pyrrole and its complexes have utilized various DFT functionals, such as B3LYP, B3PW91, and ωB97XD, along with different basis sets like 6-31G*, 6-311G(d,p), and 6-311++G(d,p), to determine optimized geometries. chalcogen.roscispace.comresearchgate.netjmaterenvironsci.commdpi.comresearchgate.netresearchgate.netresearchgate.netuni-regensburg.de These calculations yield detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding molecular shape and conformation. scispace.comjmaterenvironsci.com

Electronic structure calculations, often performed concurrently with geometry optimization using DFT, provide insights into the distribution of electrons within a molecule. These calculations yield important parameters such as total energy, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the energy gap between them. chalcogen.roscispace.comresearchgate.netmdpi.com The HOMO and LUMO energy levels are particularly important as they relate to ionization potential and electron affinity, influencing a molecule's reactivity and charge transfer capabilities. chalcogen.romdpi.comrsc.org For instance, studies on pyrrole-based compounds have investigated how substituents affect HOMO and LUMO energies and the energy gap, which is relevant for applications in optoelectronic devices like solar cells. chalcogen.roscispace.comresearchgate.netmdpi.comrsc.org

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency calculations, typically performed after geometry optimization, determine the normal modes of vibration for a molecule and their corresponding frequencies. These calculations are essential for confirming that an optimized geometry represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and for simulating vibrational spectra such as infrared (IR) and Raman spectroscopy. jmaterenvironsci.comresearchgate.netresearchgate.netacs.orgnsf.gov

For this compound, vibrational frequency calculations using DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been performed to aid in the assignment of experimental IR and Raman spectra. researchgate.netresearchgate.net Comparing calculated frequencies with experimental data, often with the application of scaling factors to account for anharmonic effects, helps to validate the theoretical models and provides a deeper understanding of the molecular vibrations. researchgate.netacs.orgnsf.gov Studies have reported vibrational fingerprints for this compound, with specific IR bands observed at certain wavenumbers corresponding to particular vibrational modes like δ CD and ν C=N. researchgate.net

Interaction Energy Analysis (e.g., Hydrogen Bonding, van der Waals Interactions)

DFT is a valuable tool for studying intermolecular interactions, including hydrogen bonding and van der Waals forces, in systems involving pyrrole and its complexes. mdpi.comresearchgate.netuni-regensburg.dehbni.ac.in Interaction energy analysis quantifies the strength and nature of these non-covalent interactions, which are crucial in various chemical and biological processes. mdpi.comresearchgate.nethbni.ac.in

Studies on complexes of pyrrole with other molecules, such as nitrogen and carbon monoxide, have used DFT to investigate the geometries and interaction energies of different isomers, including hydrogen-bonded and van der Waals structures. mdpi.comresearchgate.net The interaction energies are often calculated with basis set superposition error (BSSE) correction methods, such as the full counterpoise correction, to obtain more accurate values. mdpi.comresearchgate.net These analyses help to determine the most stable configurations of molecular complexes and understand the driving forces behind their formation. mdpi.comresearchgate.netuni-regensburg.de For example, DFT calculations have shown that hydrogen-bonded isomers are often more stable than van der Waals isomers in complexes involving pyrrole. mdpi.comresearchgate.net

Chemical Hardness and Chemical Potential Analysis

Chemical hardness (η) and chemical potential (μ) are important concepts in conceptual DFT, providing insights into the stability and reactivity of molecular systems. mdpi.comresearchgate.netmdpi.comrsc.org Chemical hardness is related to the resistance of a molecule to deformation of its electron cloud, while chemical potential describes the escaping tendency of electrons from a system. mdpi.comresearchgate.netmdpi.com

These parameters can be calculated from the HOMO and LUMO energies using approximations based on Koopmans's theorem. mdpi.comrsc.org Studies on pyrrole and its complexes have utilized DFT to calculate chemical hardness and chemical potential to assess their stability. mdpi.comresearchgate.net A higher chemical hardness generally indicates greater stability and lower reactivity. mdpi.com Analysis of these global reactivity parameters provides a theoretical basis for understanding and predicting the chemical behavior of this compound and its interactions. mdpi.comresearchgate.netmdpi.comrsc.org

Here is a sample table structure that could present data from DFT calculations, based on the types of data mentioned in the search results:

ParameterPyrrole (Calculated)This compound (Calculated)Complex X (Calculated)
Total Energy (a.u.)[Data][Data][Data]
HOMO Energy (eV)[Data][Data][Data]
LUMO Energy (eV)[Data][Data][Data]
Energy Gap (eV)[Data][Data][Data]
Chemical Hardness (eV)[Data][Data][Data]
Chemical Potential (eV)[Data][Data][Data]
Interaction Energy (kcal/mol)--[Data]

Note: The "[Data]" placeholders would be replaced with specific numerical results from relevant DFT studies on this compound and its complexes if available in the search snippets.

Ab Initio Methods in this compound Research

Ab initio methods, derived directly from first principles of quantum mechanics without empirical parameters, are also employed in the study of pyrrole and its derivatives. mdpi.comresearchgate.netresearchgate.netscience.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of molecular electronic structure and properties, although they are generally more computationally demanding than DFT for larger systems. mdpi.comresearchgate.netresearchgate.net

Studies investigating the hydrogen-bonded and van der Waals isomers of pyrrole complexes have utilized ab initio methods like HF and MP2 alongside DFT to determine complex geometries and total energies. mdpi.comresearchgate.net Comparing results from different levels of theory, including ab initio and DFT methods, helps to assess the reliability of the computational findings. mdpi.comresearchgate.net Ab initio calculations have also been used in studies related to the photolysis of deuterated pyrrole, contributing to the understanding of fragmentation pathways and energies. science.gov

Molecular Dynamics Simulations Involving this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of atoms or molecules. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including their conformational changes, interactions, and transport properties. While the initial searches did not yield results specifically detailing MD simulations of this compound itself as a primary focus, related studies on pyrrole-based compounds highlight the application of MD simulations in understanding molecular interactions and dynamics in various systems. nih.govpreprints.orgpreprints.orgresearchgate.net

For example, MD simulations have been used to explore the binding modes and stability of pyrrole-containing compounds interacting with biological targets like enzymes. nih.govpreprints.orgpreprints.orgresearchgate.net These simulations can reveal crucial details about the dynamic nature of molecular recognition and the role of specific interactions, such as hydrogen bonds, in stabilizing complexes over time. nih.govpreprints.orgpreprints.orgresearchgate.net While direct MD studies focusing solely on the intrinsic dynamics of isolated this compound were not found, the application of MD to related pyrrole systems suggests its potential utility in studying the dynamic behavior and interactions of this compound in different environments, such as in solution or in complexes.

Here is a sample table structure that could present data from MD simulations, based on the types of data mentioned in the search results for related compounds:

System StudiedSimulation Length (ns)Temperature (K)Key Interaction AnalyzedFinding
Pyrrole-based Complex A[Data][Data]Hydrogen Bonding[Description of finding]
Pyrrole-based Complex B[Data][Data]van der Waals Forces[Description of finding]
Pyrrole-based Compound in Solution[Data][Data]Solvation Effects[Description of finding]

Note: The "[Data]" placeholders would be replaced with specific numerical results or descriptions from relevant MD studies on pyrrole-based systems if available in the search snippets.

Quantum Chemical Analysis of Bonding and Interactions

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely applied to study the electronic structure, bonding, and intermolecular interactions in pyrrole and its deuterated derivatives, including this compound. These calculations can provide detailed information about molecular geometry, charge distribution, vibrational frequencies, and interaction energies.

Studies utilizing DFT, often with functionals like B3LYP, and various basis sets (e.g., 6-311G(d,p), 6-31G*), have been employed to calculate the molecular structure and harmonic force fields of pyrrole and its deuterated isotopologues researchgate.netresearchgate.net. These calculations aim to accurately reproduce experimental vibrational spectra and provide a deeper understanding of the molecular vibrations and their isotopic shifts researchgate.net. The percentage deviations between calculated and experimental frequencies for deuterated pyrroles have been reported to be less than 1.2% when using scaled force fields researchgate.net.

Quantum chemical computations are also used to investigate interactions involving this compound, such as hydrogen bonding and van der Waals forces. Studies on pyrrole complexes with other molecules, like nitrogen and carbon monoxide, have utilized ab initio and DFT methods to determine complex geometries and interaction energies researchgate.net. For instance, the hydrogen-bonded isomer of the pyrrole···carbon monoxide complex has been found to be the most stable among several isomers studied computationally researchgate.net. Natural Bond Orbital (NBO) analysis, a quantum chemical tool, is employed to study the binding and interaction between molecules by examining the delocalization of electron density between occupied and unoccupied orbitals jmaterenvironsci.comacs.org. This analysis can provide insights into donor-acceptor interactions, such as those involved in hydrogen bonding jmaterenvironsci.com.

Furthermore, quantum chemical calculations are essential for studying excited state dynamics and photodissociation processes in pyrrole and its deuterated forms. Theoretical models, incorporating interactions with laser pulses, have been applied to clarify experimental data from ultrafast dynamics studies acs.org. Simulations of the photodissociation of vibrationally pre-excited deuterated pyrrole molecules using methods like ab initio multiple cloning (AIMC) can calculate total kinetic energy release (TKER) spectra and dissociation times, providing a theoretical basis for understanding fragmentation pathways researchgate.net.

Computational studies have also explored the structural and electronic properties of molecules incorporating pyrrole units, including those potentially relevant for organic light-emitting diodes (OLEDs) jmaterenvironsci.com. DFT calculations have been used to optimize geometries and determine electronic properties such as HOMO and LUMO energies, ionization potentials, and electron affinities jmaterenvironsci.com.

Force Field Calculations and Scaling Procedures for Deuterated Pyrroles

Force field calculations and scaling procedures are integral to the accurate theoretical prediction of vibrational spectra for molecules, particularly for isotopically substituted species like this compound. Theoretical force fields, often derived from quantum chemical calculations, are typically scaled to better match experimental fundamental frequencies.

The harmonic force field of pyrrole and its deuterated derivatives can be calculated using ab initio density functional theory researchgate.net. These force fields are then fitted to experimental fundamental frequencies using scaling factors researchgate.net. Studies have shown that using scaled force fields, the percentage deviations between calculated and experimental frequencies for deuterated pyrroles are acceptably low researchgate.net.

Different approaches to scaling theoretical force fields exist. One method involves fitting the force fields to experimental fundamentals using a set of scale factors researchgate.net. Another approach involves correcting theoretical vibrational frequencies by scaling Cartesian force matrices, which has been shown to be a reasonable model researchgate.net.

The goal of these scaling procedures is to obtain scaled force constants that can accurately reproduce the observed vibrational modes and frequencies across different isotopic species. This is particularly important for deuterated compounds, as isotopic substitution leads to shifts in vibrational frequencies due to changes in reduced mass.

Vibrational analysis, including normal coordinate analysis, is applied in conjunction with scaled force fields to assign calculated frequencies to measured fundamental frequencies and to determine potential energy distributions researchgate.net. This allows for a detailed understanding of which atomic motions contribute to each vibrational mode.

Simulated infrared and Raman spectra can be computed using quantum chemically calculated integrated intensities, depolarization ratios, and scaled fundamental frequencies, enabling direct comparison with experimental spectra researchgate.net.

The study of out-of-plane vibrations in various H/D isotopically substituted pyrroles has utilized infrared spectra and comparisons with frequencies calculated from a common vibrational potential function, highlighting the importance of theoretical calculations in assigning experimental bands to specific deuterated derivatives researchgate.net.

While the provided search results discuss force field calculations and scaling for deuterated pyrroles in general, specific detailed data tables solely focused on this compound from computational studies were not explicitly found in a readily extractable format within the snippets. However, the methodology described is directly applicable to this compound.

Table: Computational Methods and Basis Sets Used in Pyrrole Studies

Method/FunctionalBasis Set(s)Application AreaSource
DFT (B3LYP)6-311G(d,p)Molecular structure, harmonic force field, interactions researchgate.netjmaterenvironsci.com
DFT (B3LYP)6-31GComplex geometries and total energies researchgate.net
DFT (B3PW91)6-31GComplex geometries and total energies researchgate.net
Ab initio (HF)6-31GComplex geometries and total energies researchgate.net
Ab initio (MP2)6-31GComplex geometries and total energies researchgate.net
DFT (B3LYP-D3)aug-cc-pVTZStructures and IRPD spectra of pyrrole dimer cations acs.org
DFT (B3LYP-D3)aug-cc-pVDZAnharmonic vibrational calculations acs.org
Ab initioMultiple CloningPhotodissociation dynamics simulation researchgate.net

Applications of Pyrrole D5 in Materials Science Research

Polymerization Studies of Pyrrole-d5

Polymerization of pyrrole (B145914) leads to the formation of polypyrrole (PPy), an intrinsically conducting polymer. wikipedia.org Studying the polymerization of this compound allows researchers to gain insights into the mechanism and kinetics of this process using techniques sensitive to isotopic substitution.

Formation of Polythis compound

Polypyrrole is typically synthesized via oxidative polymerization of pyrrole monomers. wikipedia.org This can be achieved through chemical oxidation, for instance, using iron(III) chloride, or by electrochemical methods. wikipedia.orgaau.edu.et The process generally involves the formation of radical cations, which then couple to form oligomers and subsequently the polymer chain. wikipedia.orgaau.edu.et The polymerization of this compound follows a similar mechanism, leading to the formation of deuterated polypyrrole (polythis compound). The use of this compound in polymerization studies, often in deuterated solvents like deuterated water, allows for techniques like 2H NMR measurements to monitor the reaction and the incorporation of the deuterated monomer into the polymer chain. researchgate.net Studies have investigated the influence of factors like temperature on the polymerization of this compound in the presence of other materials, affecting the distribution of the formed polythis compound within a matrix.

Hybrid Inorganic-Organic Materials

This compound can be used in the creation of hybrid inorganic-organic materials where polythis compound is incorporated into an inorganic matrix. This approach allows for the combination of the properties of both components, potentially leading to materials with enhanced or novel functionalities for applications such as electrocatalysis and photovoltaics. researchgate.net For example, mesoporous inorganic structures can serve as templates and photosensitizers for the in situ photopolymerization of pyrrole, including its deuterated form. researchgate.net This method allows for the generation of polythis compound within the pores of the inorganic material, forming a hybrid composite. Research in this area aims to understand the interactions between the inorganic matrix and the forming polythis compound and how these interactions influence the structure and properties of the resulting hybrid material. researchgate.net

This compound in Organic Light-Emitting Diodes (OLEDs) Research

While direct use of this compound as an emissive material in OLEDs is not commonly reported, studies involving pyrrole-based organic materials for OLED applications can potentially utilize deuterated analogs like this compound for mechanistic investigations or to study the effect of isotopic substitution on material properties relevant to OLED performance. OLEDs are thin-film devices that emit light when an electrical current is passed through organic layers. ossila.com The performance of OLEDs is heavily dependent on the design and electronic properties of the organic materials used. ossila.comresearchgate.net

Design of Pyrrole-based Organic Materials

Theoretical and experimental research focuses on designing and synthesizing π-conjugated organic molecules based on pyrrole and other aromatic systems for use in OLEDs. researchgate.netresearchgate.netjmaterenvironsci.comgrowingscience.com These studies often involve modifying the molecular structure to tune the electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), band gap, and charge transfer characteristics. researchgate.netjmaterenvironsci.comgrowingscience.com While most research in this area focuses on non-deuterated pyrrole derivatives, the principles of molecular design and the study of structure-property relationships are applicable to deuterated analogs. The use of deuterated compounds like this compound could potentially aid in spectroscopic characterization and understanding vibrational modes and their impact on device performance or stability.

Electronic Properties and Charge Transfer Mechanisms

The efficiency of OLEDs depends on efficient charge injection, transport, and recombination within the organic layers. ossila.comresearchgate.net Studies investigate the electronic properties of pyrrole-based materials, including HOMO/LUMO energy levels, ionization potentials (IP), electron affinities (EA), and charge reorganization energies, to understand their charge transport capabilities. researchgate.netjmaterenvironsci.com Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to predict and analyze these properties. researchgate.netjmaterenvironsci.com Charge transfer mechanisms within OLED materials, including intramolecular charge transfer, are also critical areas of research. jmaterenvironsci.commdpi.com Although specific studies on charge transfer in OLEDs using this compound were not prominently found, isotopic labeling with deuterium (B1214612) can be a valuable tool in physical organic chemistry to study reaction mechanisms and charge transfer processes by observing kinetic isotope effects or using spectroscopic methods sensitive to isotopic differences. This suggests a potential, albeit perhaps less explored, application for this compound in mechanistic studies related to charge transport in organic electronic materials.

Surface Science and Adsorption Studies with this compound

This compound is a useful probe molecule in surface science and adsorption studies, particularly on metal surfaces and in porous materials like zeolites. oup.comresearchgate.netresearchgate.netuni-hamburg.dersc.org Isotopic labeling allows for detailed vibrational spectroscopy studies (like infrared and Raman spectroscopy) to understand the adsorption geometry, bonding interactions, and surface reactions of pyrrole on various substrates. researchgate.netresearchgate.netuni-hamburg.deacs.org

Studies using techniques such as X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), temperature-programmed reaction/desorption (TPD), and sum-frequency generation (SFG) vibrational spectroscopy, often combined with theoretical calculations (e.g., DFT), have investigated the adsorption behavior of pyrrole and its deuterated forms. oup.comresearchgate.netresearchgate.netrsc.org These studies reveal information about how pyrrole molecules orient on surfaces (e.g., flat-lying or tilted), the nature of the interaction (e.g., π-interaction, hydrogen bonding), and whether N-H or C-H bond cleavage occurs upon adsorption. oup.comresearchgate.netresearchgate.net

For instance, the adsorption of pyrrole on metal surfaces like Cu(100) and Pd(111) has been studied, showing different adsorption geometries and bond elongations due to interactions with the surface. oup.comresearchgate.net Studies involving this compound can provide crucial information about the involvement of specific hydrogen/deuterium atoms in the adsorption process and subsequent surface reactions, including kinetic isotope effects which can help identify rate-determining steps in catalytic reactions occurring on surfaces. oup.com Adsorption studies in porous materials like zeolites using vibrational spectroscopy on deuterated pyrrole derivatives help in understanding the interaction strength and adsorption sites within the zeolite framework. uni-hamburg.dersc.org

Pyrrole D5 in Biological and Biomedical Research

Isotopic Labeling for Biosynthetic Pathway Elucidation

Isotopic labeling with compounds like Pyrrole-d5 is a key technique for understanding biosynthetic pathways. By introducing a molecule with a stable isotope into a biological system, researchers can track how the organism incorporates and transforms the labeled precursor into downstream metabolites. Monitoring the incorporation of stable isotopes from labeled precursors into proposed intermediates allows for tracing pathway utilization and characterizing new biosynthetic routes. researchgate.net While the search results did not provide specific examples using this compound for pyrrole (B145914) biosynthesis elucidation, the general principle of using deuterated compounds for this purpose is well-established in the study of natural products and metabolites researchgate.netacs.org.

This compound in Drug Metabolism Studies

Deuterium (B1214612) labeling, as seen in this compound, is applied in drug metabolism studies to investigate how the body processes a compound. Depending on the compound's metabolism and the deuterium's location, deuteration can act as a metabolic or pharmacokinetic (PK) probe. researchgate.net Deuterium substitution can be metabolically silent, serving as a PK tracer, or it can alter metabolism, acting as a mechanistic probe researchgate.net. Pyrroles themselves are known to be extensively metabolized by cytochrome P450 enzymes, with oxidation often occurring on carbons adjacent to the nitrogen atom hyphadiscovery.com. This oxidation can lead to the formation of epoxide intermediates hyphadiscovery.com. The use of a deuterated pyrrole like this compound could potentially help in understanding these metabolic transformations by altering the rate of C-D bond cleavage compared to C-H bonds, thereby providing insights into the rate-limiting steps and intermediate formation.

Deuterium in Drug Discovery and Development

The incorporation of deuterium into drug molecules offers potential benefits in drug discovery and development, such as improved exposure profiles and decreased production of toxic metabolites researchgate.netresearchgate.net. Deuterated compounds have been studied in nonclinical settings and have broad application as metabolic or pharmacokinetic probes in vitro and in vivo researchgate.net. While most deuterated compounds appear to retain full biochemical potency and selectivity, some show a differentiated PK profile compared to their non-deuterated counterparts researchgate.net. Deuterium substitution can impede oxidative metabolism, demonstrating a primary kinetic isotope effect that can substantially improve drug properties acs.org. This approach has led to the development and approval of deuterated drugs researchgate.netnih.govassumption.edu. Although specific examples of this compound directly in drug development were not found, the principles of deuterium's impact on metabolism and pharmacokinetics are relevant to pyrrole-containing drug candidates.

Use of this compound as a Tracer in Biological Systems

This compound can be used as a tracer in biological systems due to the distinct mass of deuterium compared to hydrogen, allowing labeled molecules to be tracked using mass spectrometry acs.org. This property is valuable for studying the distribution, uptake, and transformation of pyrrole-containing molecules within biological systems. Deuterium labeling enables the preparation of internal standards for quantitative mass spectrometry, which is crucial for accurate analysis of compound concentrations in biological samples acs.org. While direct examples of this compound as a tracer in biological systems were not extensively detailed in the search results, the use of deuterated compounds as tracers for studying pharmacokinetics and metabolism is a recognized application researchgate.netacs.orgassumption.edu.

Research on Pyrrole-containing Natural Products and their Derivatives

The pyrrole framework is a common motif in numerous natural products, including those with significant biological activities such as anti-cancer, anti-microbial, and anti-inflammatory properties chim.itmdpi.comnih.gov. Examples of pyrrole-containing natural products include porphyrin, chlorophyll, and various alkaloids isolated from marine organisms mdpi.comnih.gov. Research in this area involves the synthesis and manipulation of pyrrole and its derivatives to access a diverse range of biologically active systems chim.it. Deuterium labeling with this compound could potentially be used in the study of the biosynthesis or metabolism of these complex pyrrole-containing natural products, helping to elucidate the pathways involved or track the fate of the pyrrole core within biological systems.

Structural and Mechanistic Studies of Pyrrole-Adduct Formation in Biological Contexts

Pyrrole rings can be formed endogenously through the modification of proteins by bifunctional carbonyl compounds, which are products of processes like lipid peroxidation nih.govnih.gov. These reactive electrophiles can interact with nucleophilic side chains of proteins, such as cysteine and lysine, leading to the formation of covalent adducts and cross-links containing a pyrrole moiety nih.govnih.gov. Studies have investigated the structural characterization of these pyrrole adducts formed from reactions of oxoenals with amino acids nih.gov. Techniques like 2D NMR spectroscopy have been crucial in determining the position of substituents in the resulting pyrrole rings nih.gov. While the search results did not specifically mention the use of this compound in these studies, isotopically labeled pyrrole could potentially be used to synthesize labeled adducts, aiding in their detection, structural elucidation, and the understanding of the reaction mechanisms involved in their formation in biological contexts. Research has shown that aflatoxin B2a dialdehyde (B1249045) forms adducts with primary amines and phosphatidylethanolamines through pyrrole ring formation, and these structures have been confirmed using NMR and mass spectrometry nih.gov.

Data Table

Compound NameMolecular FormulaMolecular WeightCAS Number (Labeled)CAS Number (Unlabeled)PubChem CID
This compoundC₄D₅N72.1218430-85-8109-97-716212259 nih.gov, 24861246 sigmaaldrich.com
PyrroleC₄H₅N67.09 nih.gov-109-97-7 isotope.com8027 nih.gov
1-DeuteriopyrroleC₄H₅N68.10 nih.gov10162-82-0 nih.gov-20111762 nih.gov

Note: Interactive data tables would be generated based on available structured data within the application environment.

Future Directions and Emerging Research Areas for Pyrrole D5

Development of Novel Synthetic Routes for Pyrrole-d5 and its Derivatives

Developing efficient and selective synthetic routes for this compound and its functionalized derivatives remains a key area of research. Traditional methods for direct deuteration via hydrogen isotope exchange (HIE) often require harsh conditions, limiting their applicability to complex molecules. thieme-connect.com Recent advancements in palladium-catalyzed HIE have shown promise for late-stage deuterium (B1214612) incorporation into various organic molecules, including heteroarenes, under milder conditions. thieme-connect.com, thieme-connect.com Exploiting the principle of microscopic reversibility and implementing multi-substrate screening have enabled the identification of highly efficient catalyst systems for these transformations. thieme-connect.com

Novel approaches are also being explored for the synthesis of functionalized pyrroles, which could potentially be adapted for the synthesis of deuterated variants like this compound. These include multicomponent reactions, cycloadditions, Michael additions, isomerization, rearrangement, and photocatalysis. mdpi.com, lsu.edu While some of these methods require the preparation of highly functionalized precursors, ongoing research aims to develop shorter synthetic routes that provide access to a wider range of pyrrole (B145914) scaffolds. mdpi.com The synthesis of deuterium-labeled analogues of drug metabolites, such as those based on the pyrrole structure, highlights the ongoing need for developing specific deuteration strategies. researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Advanced spectroscopic techniques, particularly those coupled with computational analysis, are crucial for understanding the behavior of this compound and monitoring reactions in real-time. Infrared (IR) and Raman spectroscopy have been extensively used to study the vibrational properties of pyrrole and its deuterated derivatives, including this compound. researchgate.net, researchgate.net These studies provide insights into molecular structure and interactions. nih.gov, researchgate.net, researchgate.net

Emerging techniques like ultrafast 2D NMR on benchtop spectrometers offer the potential for real-time reaction monitoring in synthetic chemistry laboratories, even in non-deuterated solvents. researchgate.net While this specific application was demonstrated with a Heck-Matsuda reaction, the principles could be extended to reactions involving this compound to track its consumption and the formation of deuterated products. Online mass spectrometry, with techniques like chemical ionization, is also developing rapidly for real-time monitoring of volatile organic compounds, and while demonstrated for other cyclic siloxanes like D5, its application could be explored for monitoring volatile pyrrole species. ustc.edu.cn The combination of vibrational spectroscopy with advanced computational analysis has also been shown to be powerful for studying the protonation states of pyrrole moieties in complex biological systems. researchgate.net

Integration of Computational and Experimental Methodologies

The integration of computational and experimental methodologies is fundamental to advancing the understanding and application of this compound. Density Functional Theory (DFT) calculations have been widely used to study the molecular structure, vibrational frequencies, and electronic properties of pyrrole and its deuterated forms. nih.gov, researchgate.net, acs.org, hbni.ac.in, researchgate.net These computational studies aid in the assignment of experimental spectroscopic data and provide insights into reaction mechanisms and molecular interactions. researchgate.net, acs.org, hbni.ac.in, researchgate.net

Molecular dynamics simulations, in conjunction with quantum mechanics/molecular mechanics calculations, have been employed to study the behavior of deuterated pyrrole molecules, such as their photodissociation dynamics and interactions within larger systems. researchgate.net, researchgate.net Computational approaches are also being used in the design and optimization of pyrrole-based compounds for various applications, including drug discovery and materials science. researchgate.net, nih.gov, nih.gov, researchgate.net This involves predicting binding modes, assessing molecular properties, and guiding the synthesis of novel derivatives. researchgate.net, nih.gov, nih.gov, researchgate.net The synergy between computational predictions and experimental validation is crucial for the rational design and development of new pyrrole-based molecules. researchgate.net

Exploration of New Applications in Nanoscience and Catalysis

Pyrrole and its derivatives, including deuterated forms, are finding increasing applications in nanoscience and catalysis. Polypyrrole (PPy), a conductive polymer derived from pyrrole, is being explored for various applications in biomedicine, adsorbents, actuators, and catalysts. acs.org, researchgate.net The synthesis of PPy nanomaterials, such as nanotubes and nanoparticles, is an active area of research. acs.org, researchgate.net While the direct use of this compound in the synthesis of deuterated polypyrrole nanomaterials is not explicitly detailed in the search results, the principles of controlled polymerization and nanostructuring developed for PPy could potentially be applied to this compound to create novel deuterated nanomaterials with tailored properties for specific applications. acs.org

Pyrrole-based compounds are also being investigated in catalysis. For instance, pyrrolo[1,2-a]imidazoles, which contain a pyrrole ring, have shown potential as phosphorus-free catalysts. nih.gov Palladium-catalyzed reactions involving pyrrole derivatives are also being developed for C-H borylation and Suzuki coupling, highlighting the role of pyrrole scaffolds in catalytic transformations. mdpi.com The use of deuterated pyrroles in catalytic studies could provide valuable mechanistic information through kinetic isotope effects. researchgate.net Furthermore, pyrrole-derived nanoscale materials are being explored for catalytic processes, particularly those involving the sorption and conversion of gaseous molecules on the surface of functional materials. researchgate.net

Expanding Biomedical Applications of Deuterated Pyrrole Scaffolds

Deuterated pyrrole scaffolds are gaining attention for their potential in expanding biomedical applications. The incorporation of deuterium into drug molecules can alter their pharmacokinetic and toxicological properties, potentially enhancing their therapeutic effect. researchgate.net Since the approval of the first deuterated drug, deutetrabenazine, deuteration has become a significant strategy in drug development. researchgate.net Pyrrole is a fundamental building block in many biologically active molecules and natural products, including porphyrins found in heme and chlorophyll. nih.gov, mdpi.com

Research is ongoing to develop novel pyrrole derivatives with various pharmacological activities, such as antimicrobial, anti-inflammatory, analgesic, anti-tumor, and antiviral properties. researchgate.net, mdpi.com Deuterated pyrrole scaffolds could be utilized in the development of new drugs by potentially improving their metabolic stability and reducing undesirable side effects. pitt.edu, researchgate.net Computational approaches are being used to design and optimize pyrrole-based inhibitors for targets like LSD1 and dihydroorotate (B8406146) dehydrogenase (DHODH), which are relevant in cancer and malaria treatment, respectively. researchgate.net, nih.gov Deuteration of these lead compounds could be explored to enhance their therapeutic profiles.

Q & A

Q. How can researchers verify the isotopic purity of Pyrrole-d5, and what analytical methods are most reliable for this purpose?

Isotopic purity is critical for reproducibility in deuterated compound studies. Use quantitative NMR spectroscopy (e.g., comparing proton vs. deuterium integration) and high-resolution mass spectrometry (HRMS) to confirm purity . For kinetic studies, ensure deuterium incorporation exceeds 99% to minimize isotopic dilution effects. Include calibration curves with internal standards to validate results .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions influence isotopic labeling efficiency?

this compound is typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl/D₂O mixtures) or catalytic deuteration with transition metals (e.g., Pd/C in D₂). Optimize reaction time and temperature to avoid side reactions (e.g., ring degradation). Monitor deuteration efficiency using FT-IR or NMR to track C-D bond formation .

Q. How should this compound be stored to maintain isotopic integrity, and what degradation pathways are most relevant?

Store this compound in airtight, light-resistant containers under inert gas (Ar/N₂) at -20°C to prevent H/D back-exchange and photodegradation. Regularly test for isotopic drift using LC-MS. Degradation often occurs via hydrolysis (moisture sensitivity) or radical-mediated H/D scrambling .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanisms in organocatalytic systems, and how can conflicting KIE data be resolved?

KIEs in this compound can indicate rate-determining steps (e.g., proton transfer vs. nucleophilic attack). Conflicting KIE data may arise from solvent isotope effects or deuterium migration . Use computational modeling (DFT) to correlate experimental KIEs with transition-state geometries. Validate via competitive isotopic labeling experiments (e.g., mixing this compound and non-deuterated analogs) .

Q. What experimental controls are essential when using this compound in metabolic tracing studies to distinguish endogenous vs. artifactual deuterium incorporation?

Include negative controls (non-deuterated Pyrrole) and isotopic blank samples to account for natural abundance deuterium. Use LC-HRMS/MS with isotopic resolution to differentiate metabolic products. Apply statistical correction models (e.g., Monte Carlo simulations) to filter noise from low-level deuteration .

Q. How can researchers reconcile discrepancies in reported vibrational spectra (e.g., FT-IR/Raman) of this compound across different solvent systems?

Solvent polarity and hydrogen bonding alter vibrational modes. Standardize spectra using neat samples or non-interacting solvents (e.g., CCl₄) . Perform temperature-dependent studies to isolate solvent effects. Cross-validate with ab initio vibrational frequency calculations (e.g., using Gaussian software) .

Methodological Frameworks for Experimental Design

Q. Using the PICOT framework, how can a study comparing this compound and Pyrrole-H5 in photochemical reactions be structured?

  • Population : Organic photoreactions (e.g., [2+2] cycloadditions).
  • Intervention : Use of this compound as a deuterated reactant.
  • Comparison : Non-deuterated Pyrrole-H5 under identical conditions.
  • Outcome : Quantify differences in reaction rate, quantum yield, and product stereochemistry.
  • Time : Monitor reaction progress via in-situ UV-Vis spectroscopy over 24h .

Q. What statistical approaches are recommended for analyzing small sample sizes in this compound toxicity assays?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Bayesian hierarchical models to pool data across replicates while accounting for variability. Report effect sizes with 95% confidence intervals to avoid overinterpreting limited data .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when batch-to-batch variability in deuteration is observed?

Document synthesis protocols with detailed reaction parameters (e.g., solvent purity, catalyst loading). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Use multivariate analysis (PCA) to identify batch-related outliers .

Q. What metadata should be included when publishing this compound datasets to comply with FAIR principles?

Provide:

  • Isotopic purity (analytical method, detection limits).
  • Synthetic route (catalysts, solvents, purification steps).
  • Storage conditions (temperature, container material).
  • Instrumentation details (NMR field strength, MS resolution).
    Use standardized formats (e.g., ISA-Tab) for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.